REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][Cl:5].C1CCCCC1.[CH3:12][N:13]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1>>[Cl:5][CH2:4][CH2:3][CH2:2][N:16]1[CH2:17][CH2:18][CH2:19][N:13]([CH3:12])[CH2:14][CH2:15]1
|
Name
|
|
Quantity
|
15.75 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
8.68 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
22.64 g
|
Type
|
reactant
|
Smiles
|
CN1CCNCCC1
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred with a magnetic stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A round-bottom, 250 milliliter, three-necked flask was equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
a Claisen adapter, equipped with a thermocouple and a dry-ice condenser with a gas inlet
|
Type
|
CUSTOM
|
Details
|
purged with argon
|
Type
|
TEMPERATURE
|
Details
|
until cool
|
Type
|
CUSTOM
|
Details
|
A hexane/dry ice cooling bath was applied
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature no greater than 35° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
samples of the reaction mixture were removed periodically
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution
|
Type
|
STIRRING
|
Details
|
to stir until 1-bromo-3-chloro-propane
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
ADDITION
|
Details
|
Next, 75 milliliters of saturated sodium bicarbonate solution and 25 milliliters of distilled water were added to the reaction flask
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then transferred to a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 2×75 milliliters with ethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic layer was then dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford a slightly hazy solution with a yield=42%
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClCCCN1CCN(CCC1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |